N-pyridin-2-yl-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-pyridin-2-yl-2H-chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-15(17-14-7-3-4-8-16-14)12-9-11-5-1-2-6-13(11)19-10-12/h1-9H,10H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICIYJFLUAMCLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-pyridin-2-yl-2H-chromene-3-carboxamide with related chromene carboxamide derivatives, focusing on structural variations, physicochemical properties, and inferred biological implications.
Key Structural Differences
Physicochemical and Pharmacokinetic Implications
Solubility and Lipophilicity: The direct pyridin-2-yl substitution in the target compound likely reduces solubility compared to the pyridinylmethyl analog (), as the latter’s methylene spacer may mitigate steric hindrance for solvation. The bulky 4-chlorophenyl-pyridazinylpropyl group in ’s compound further decreases solubility but increases membrane permeability due to enhanced lipophilicity .
Molecular Weight and Bioavailability :
- The target compound (~266 g/mol) falls within the acceptable range for oral bioavailability (Rule of Five). In contrast, ’s derivative (436 g/mol) exceeds the recommended limit, likely reducing intestinal absorption .
Q & A
Basic Research Questions
Q. What established synthetic routes are available for N-pyridin-2-yl-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of 2-aminopyridine with chromene-3-carboxylic acid derivatives. Key steps include:
- Cyclization : Use of acid catalysts (e.g., H₂SO₄) or microwave-assisted conditions to form the chromene backbone .
- Coupling Reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert atmospheres .
- Optimization : Yield and purity depend on solvent choice (e.g., DMF vs. THF), temperature control (60–100°C), and catalyst loading (e.g., 10 mol% Pd for cross-coupling steps) .
- Characterization : Confirm purity via HPLC (>95%) and structural integrity using /-NMR and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are critical for characterizing N-pyridin-2-yl-2H-chromene-3-carboxamide?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve stereochemistry and confirm Z/E isomerism using SHELXL for refinement .
- Spectroscopy : FT-IR to validate carbonyl (C=O, ~1650 cm) and pyridyl N-H (~3300 cm) stretches .
- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen flow (decomposition >200°C suggests suitability for high-temperature applications) .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Methodological Answer :
- In Vitro Assays :
- Anti-inflammatory : Measure inhibition of COX-2 enzyme activity using ELISA (IC values <10 µM indicate potency) .
- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with dose-response curves (0.1–100 µM) .
- Control Experiments : Compare with reference compounds (e.g., doxorubicin for cytotoxicity) and include vehicle-only controls to rule out solvent interference .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity across studies?
- Methodological Answer :
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize inter-lab discrepancies .
- Metabolic Stability : Use liver microsome assays to evaluate cytochrome P450-mediated degradation, which may explain reduced activity in vivo .
- Structural Analogues : Synthesize derivatives (e.g., halogenated pyridyl groups) to perform structure-activity relationship (SAR) studies and identify key pharmacophores .
Q. What strategies resolve challenges in isolating synthetic by-products or stereoisomers?
- Methodological Answer :
- Chromatography : Employ reverse-phase HPLC with gradient elution (ACN/HO + 0.1% TFA) to separate diastereomers .
- Crystallization : Use solvent diffusion (e.g., hexane/ethyl acetate) to isolate pure crystals for SCXRD analysis .
- Mechanistic Studies : Conduct DFT calculations (B3LYP/6-31G*) to predict regioselectivity in cyclization steps and guide synthetic redesign .
Q. How can computational modeling elucidate the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2, PDB ID: 5KIR). Focus on hydrogen bonding with pyridyl N and hydrophobic interactions with chromene .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å suggests robust interactions) .
- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
Q. What experimental designs improve the synthesis of derivatives for SAR studies?
- Methodological Answer :
- Parallel Synthesis : Utilize robotic liquid handlers for high-throughput screening of substituents (e.g., methyl, methoxy, halogens) at the pyridin-2-yl position .
- Click Chemistry : Introduce triazole or thiophene moieties via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to enhance binding diversity .
- In Situ Monitoring : Employ ReactIR to track reaction progress and optimize kinetic parameters (e.g., reaction quench time) .
Key Challenges and Solutions
- Low Bioavailability : Modify with PEGylated derivatives or nanoformulations to enhance solubility .
- Off-Target Effects : Use CRISPR-Cas9 gene editing in cell lines to validate target specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
